molecular formula C9H10N4O2 B1499849 Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1083196-34-2

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1499849
CAS No.: 1083196-34-2
M. Wt: 206.2 g/mol
InChI Key: FUSHTASYYQSBAS-UHFFFAOYSA-N
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Description

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a fused pyrazolopyrimidine heterocyclic system, a structure recognized as a privileged scaffold in the development of potent kinase inhibitors . Researchers utilize this and closely related analogs as core building blocks for the design of novel therapeutic agents. Its structural motif is found in compounds investigated as antagonists for the adenosine A2a receptor (A2a AR), a promising target for new-generation anticancer agents . Similarly, this chemotype is employed in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, which are being actively pursued for the treatment of various inflammatory diseases . The molecule presents multiple sites, including the 6-amino group and the 3-ester moiety, for further synthetic modification, enabling extensive structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHTASYYQSBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669929
Record name Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083196-34-2
Record name Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2.1. α-Glucosidase Inhibition

One of the notable applications of ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is its role as an α-glucosidase inhibitor . A study demonstrated that a library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines exhibited IC50 values ranging from 15.2 µM to 201.3 µM against α-glucosidase, significantly outperforming the standard drug acarbose (IC50 = 750 µM) . This inhibition suggests potential applications in managing diabetes by delaying carbohydrate absorption.

CompoundIC50 (µM)Comparison with Acarbose
3d15.2 ± 0.450-fold more potent
Acarbose750 ± 1.5Reference

2.2. Anticancer Activity

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine derivatives have shown promising results in cancer research. A recent investigation highlighted their dual inhibition potential toward CDK2 and TRKA kinases, with compounds achieving IC50 values as low as 0.09 µM against CDK2 . The broad-spectrum anticancer activity was also noted, with one compound demonstrating a mean growth inhibition of 43.9% across various cancer cell lines.

CompoundTarget KinaseIC50 (µM)
6tCDK20.09
6sTRKA0.45

Synthetic Approaches

The synthesis of this compound has been achieved through several efficient methodologies:

  • Michael-addition-cyclization : This method involves the reaction between α-azidochalcones and aminopyrazoles, yielding high product yields (65–92%) under mild conditions .
  • Regio-selective cross-coupling : Recent studies have utilized site-selective cross-coupling reactions to prepare novel derivatives with various functional groups, enhancing the compound's biological profile .

4.1. Antimicrobial Activity

Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antimicrobial properties, making them candidates for further exploration in treating infections .

4.2. CNS Disorders

Some derivatives have shown potential in treating central nervous system disorders due to their anxiolytic effects .

Mechanism of Action

The mechanism by which Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways and modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Substituents at positions 5, 6, and 7 significantly alter melting points, yields, and spectral characteristics:

Compound ID Substituents (Positions 5, 6, 7) Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR)
3ac 5-p-tolyl, 6-NH2, 7-4-ClPh 90 221–223 1H NMR δ7.94 (d, J=8.5 Hz, 2H)
3ad 5-p-tolyl, 6-NH2, 7-4-BrPh 82 230–232 IR: 3458, 3356 (NH2); 1735 (C=O)
3ai 5-4-ClPh, 6-NH2, 7-thiophen-2-yl 92 245–246 IR: 3449, 3357 (NH2); 1732 (C=O)
4b 5,7-dimethyl 80–90 N/A 13C NMR δ162.73 (C=O); MS: m/z 222.2 [M+H]+

Key Observations :

  • Halogenated aryl groups (e.g., 4-ClPh, 4-BrPh) increase melting points due to enhanced intermolecular interactions .
  • Thiophene substitution (3ai ) further elevates thermal stability (mp 245–246 °C) .
  • Methyl groups at positions 5 and 7 (4b ) simplify reduction pathways, yielding tetrahydropyrazolo derivatives (e.g., 6b ) with distinct NMR profiles .

Impact of Functional Groups on Reactivity and Stability

Ester vs. Amide Moieties

Replacement of the ethyl ester with amides (e.g., in B-Raf inhibitors) improves metabolic stability. For example, amide derivatives exhibit enhanced microsomal stability and stronger inhibitory effects (IC50 < 50 nM) compared to ester-based leads .

Halogenation
  • Fluorine substitution (e.g., Ethyl 6-(3-fluorobenzyl)-5,7-dimethyl... ) introduces electronegativity, altering electronic distribution and binding affinity .

Stereochemical and Conformational Differences

Reduction of 4b (Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate) with NaBH4 generates syn- (6b) and anti-isomers (7b), distinguished by dihedral angles and NOE correlations. Computational studies confirm that syn-isomers (e.g., 6b) exhibit lower steric strain, favoring biological target engagement .

Biological Activity

Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique pyrazolo[1,5-a]pyrimidine structure with the molecular formula C₉H₈N₄O₂. The synthesis typically involves:

  • Starting Materials : 3-ethoxycarbonyl-5-nitropyrazole and formamide.
  • Reaction Conditions : Conducted in the presence of a base, such as sodium ethoxide.
  • Purification : Standard techniques like column chromatography and recrystallization are used to obtain the final product.

The presence of an ethyl ester group and amino functional group at the 6-position contributes to its reactivity and biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been associated with:

  • Inhibition of Protein Kinases : The compound selectively inhibits various protein kinases involved in cancer progression, including cyclin-dependent kinases (CDKs) and others critical for cell signaling pathways .
  • Mechanism of Action : The interaction with these enzymes disrupts cancer cell proliferation and survival pathways, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Additionally, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit anti-inflammatory properties. For instance:

  • Inhibition of NF-κB/AP-1 Pathways : Compounds within this class have demonstrated the ability to inhibit LPS-induced activation of NF-κB/AP-1, a crucial pathway in inflammation .

Enzymatic Inhibition

This compound has been investigated for its potential as an enzyme inhibitor:

  • α-Glucosidase Inhibition : It has shown promising results in inhibiting α-glucosidase with IC50 values ranging from 15.2 µM to 201.3 µM, outperforming standard inhibitors like acarbose (IC50 = 750 µM) in some cases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Notable findings include:

Compound NameStructural FeaturesBiological Activity
Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylateNitro group at position 6Anticancer agent
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateChlorine substitution at position 5Different activity profile
Ethyl 4-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylateAmino group at position 4Enhanced solubility

These variations illustrate the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold in modulating biological activity.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study demonstrated its efficacy in inhibiting specific cancer cell lines through targeted kinase inhibition.
  • Inflammation Models : In vivo models showed reduced inflammatory markers when treated with this compound compared to controls.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-amino group undergoes nucleophilic substitution under controlled conditions. Key examples include:

Halogenation
Reaction with sodium halides (NaX, X = Cl, Br, I) and potassium persulfate (K₂S₂O₈) in acidic media introduces halogens at the 3-position of the pyrazolo[1,5-a]pyrimidine core .

  • Conditions : Microwave irradiation (120–180°C, 2–10 min).

  • Yield : 70–92% for 3-bromo and 3-iodo derivatives.

Acylation
The amino group reacts with acetylacetone or ethyl acetoacetate via nucleophilic attack, forming fused pyrazolo[1,5-a]pyrimidine derivatives .

  • Mechanism : Initial attack at the keto group, followed by cyclization and elimination of water/ethanol.

  • Products : 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-ones (yield: 65–85%).

Cyclization and Condensation Reactions

The compound participates in cyclization to form complex heterocycles:

With β-Enaminones
Cyclocondensation with β-enaminones under microwave irradiation generates 3-functionalized pyrazolo[1,5-a]pyrimidines .

  • Conditions : Solvent-free, 180°C for 2 min.

  • Yield : 65–92% for 3-nitro derivatives (using HNO₃/H₂SO₄) .

Michael Addition-Cyclization
Reaction with α-azidochalcones and 3-aminopyrazoles forms fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines .

  • Conditions : Heating in ethanol, 80°C for 4 hr.

  • Yield : 65–92% (Table 1).

Table 1: Representative Cyclization Reactions

SubstrateReagents/ConditionsProductYield
β-EnaminonesMicrowave, 180°C, 2 min3-Nitropyrazolo[1,5-a]pyrimidines85%
α-AzidochalconesEthanol, 80°C, 4 hr6-Amino-pyrazolo[1,5-a]pyrimidines92%

Oxidation and Reduction

Oxidation
The amino group can be oxidized to nitro derivatives using nitric acid under sulfuric acid catalysis .

  • Conditions : Solvent-free, 60°C, 10 min.

  • Yield : 78–85% for 3-nitro-substituted products.

Reduction
While direct reduction data is limited, analogous pyrazolo[1,5-a]pyrimidines undergo hydrogenation at the pyrimidine ring using Pd/C or NaBH₄ .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring facilitates electrophilic substitution:

Nitration
Directed by the amino group, nitration occurs preferentially at the 5-position .

  • Reagents : HNO₃/H₂SO₄ mixture.

  • Yield : 70–80%.

Sulfonation
Limited studies suggest sulfonation at the 7-position under strongly acidic conditions .

Key Mechanistic Insights

  • Regioselectivity : Cyclization favors formation of 6-amino derivatives due to the nucleophilic nature of the amino group .

  • Microwave Efficiency : Reactions under microwave irradiation reduce time from hours to minutes .

  • Structural Confirmation : NMR and X-ray diffraction validate regioselectivity and product identity .

This compound’s reactivity profile underscores its utility in synthesizing bioactive heterocycles, particularly in drug discovery targeting enzymatic pathways .

Preparation Methods

Reduction of Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate

A common and industrially relevant route to synthesize ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reduction of its nitro precursor, ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate. This precursor is synthesized first by cyclization and nitration reactions (see section 2).

  • Reduction Process:

    • The nitro group at the 6-position is reduced to an amino group.
    • Typical reducing agents include hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
    • The reaction is usually carried out in ethanol as solvent under mild conditions to achieve high selectivity and yield.
  • Reaction Conditions:

    • Hydrogen atmosphere.
    • Pd/C catalyst (5-10% loading).
    • Room temperature to moderate heating (25–50 °C).
    • Reaction time varies from a few hours to overnight, depending on scale and catalyst loading.
  • Outcome:

    • High yield of this compound.
    • Minimal side reactions due to selective reduction of the nitro group without affecting the ester functionality.
Step Reagents/Conditions Product Yield (%)
Reduction H2, Pd/C, EtOH, RT-50 °C This compound 85–95

This method is favored in industrial settings due to its simplicity, scalability, and use of relatively safe reagents.

Synthesis of Ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate Precursor

The nitro precursor is typically prepared through a multi-step synthetic route involving cyclization and nitration:

  • Key Starting Materials:

    • 3-Amino-1H-pyrazole.
    • Ethyl 2-cyano-3,3-dimethylacrylate or related electrophilic compounds.
  • Synthetic Route:

    • Cyclization: Reaction of 3-aminopyrazole with ethyl 2-cyano-3,3-dimethylacrylate under basic conditions to form the pyrazolo[1,5-a]pyrimidine core with an ester group at position 3.
    • Nitration: Introduction of the nitro group at the 6-position by controlled nitration, typically using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under carefully controlled temperature to avoid over-nitration or decomposition.
  • Reaction Conditions:

    • Base catalysts such as sodium ethoxide or amine bases.
    • Solvents like ethanol or other polar solvents.
    • Temperature control during nitration to maintain regioselectivity.
  • Yield and Purity:

    • Cyclization yields typically range from 65% to 92%.
    • Nitration yields vary depending on conditions but are optimized to minimize side products.

This precursor synthesis is critical as it sets the stage for the subsequent reduction to the amino compound.

Direct Synthesis via Michael-Addition-Cyclization

An alternative, more direct synthetic approach involves the reaction of α-azidochalcones with 3-aminopyrazoles, leading to the formation of 6-amino-pyrazolo[1,5-a]pyrimidines without the need for nitration and reduction steps.

  • Reaction Overview:

    • Michael addition of the amino group of 3-aminopyrazole to α-azidochalcones.
    • Subsequent loss of nitrogen gas and intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine ring.
    • Imine-enamine tautomerization and dehydration yield the final 6-amino derivative.
  • Reaction Conditions:

    • Mild heating.
    • Solvent system varies but often involves polar aprotic solvents.
    • Reaction times are relatively short due to the efficiency of the cyclization.
  • Advantages:

    • High yields (65–92%).
    • Broad substrate scope, allowing for diverse substitution patterns.
    • Avoids hazardous nitration and reduction steps.
Step Reagents/Conditions Product Yield (%)
Michael-addition-cyclization α-Azidochalcone + 3-aminopyrazole, mild heat Ethyl 6-aminopyrazolo[1,5-a]pyrimidine derivatives 65–92
  • Mechanistic Insight:
    • Initial Michael addition forms an adduct.
    • Nitrogen gas extrusion leads to intermediate.
    • Intramolecular nucleophilic attack forms the fused ring.
    • Tautomerization stabilizes the final product.

This method is highly regarded for its efficiency and has been used to synthesize libraries of substituted 6-amino-pyrazolo[1,5-a]pyrimidines for biological evaluation.

Cyclocondensation Using 1,3-Biselectrophilic Compounds

The classical and widely used synthetic strategy for pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds such as β-dicarbonyls, β-enaminones, or β-ketonitriles.

  • General Reaction:

    • 3-Aminopyrazole acts as a 1,3-bisnucleophile.
    • Reacts with a 1,3-biselectrophile under acidic or basic catalysis.
    • Forms the pyrimidine ring fused to the pyrazole.
  • Typical Reagents and Conditions:

    • β-Dicarbonyl compounds or β-enaminones.
    • Catalysts such as sodium ethoxide or amine bases.
    • Solvents like ethanol or acetic acid.
    • Heating under reflux or microwave irradiation to accelerate reaction.
  • Yields and Selectivity:

    • High yields (often >70%).
    • Regioselectivity controlled by the nature of substituents and reaction conditions.
    • Microwave-assisted methods reduce reaction times significantly.
  • Example:

    • Reaction of 3-aminopyrazole with diethyl malonate or β-diketones to form this compound derivatives.
Starting Material Biselectrophile Catalyst/Base Solvent Temperature Yield (%)
3-Aminopyrazole Diethyl malonate Sodium ethoxide Ethanol Reflux or MW 70–85
3-Aminopyrazole β-Enaminone derivatives Amine bases Ethanol MW irradiation 75–90

This method is versatile and allows for structural diversity by varying the biselectrophilic component.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Yield (%) Advantages References
Reduction of Nitro Precursor Reduction of ethyl 6-nitropyrazolo[1,5-a]pyrimidine-3-carboxylate H2, Pd/C, EtOH, mild heating 85–95 High selectivity, industrial scalability
Synthesis of Nitro Precursor Cyclization + nitration 3-Aminopyrazole, ethyl 2-cyanoacrylate, nitrating agents 65–92 Established synthetic route
Michael-Addition-Cyclization α-Azidochalcone + 3-aminopyrazole Mild heating, polar solvents 65–92 Efficient, avoids nitration/reduction steps
Cyclocondensation with Biselectrophiles 3-Aminopyrazole + β-dicarbonyls/β-enaminones Sodium ethoxide or amine bases, ethanol, reflux or MW 70–90 Versatile, high yield, structural diversity

Research Findings and Notes

  • The Michael-addition-cyclization method has been demonstrated to produce a wide library of 6-amino-pyrazolo[1,5-a]pyrimidines with excellent yields and biological activity, including potent α-glucosidase inhibition.
  • Industrial synthesis favors the reduction of the nitro precursor due to its operational simplicity and scalability, with Pd/C-catalyzed hydrogenation being the method of choice.
  • Cyclocondensation reactions remain the backbone of synthetic approaches due to their versatility and adaptability to various substituents, enabling the synthesis of derivatives with tailored properties.
  • Microwave-assisted synthesis has emerged as a valuable tool to reduce reaction times and improve yields in cyclocondensation processes.

Q & A

Q. Critical factors :

  • Solvent polarity (ethanol/water mixtures improve solubility and yield ).
  • Catalysts (KHSO₄ in aqueous ethanol enhances cyclization kinetics ).
  • Temperature control (room temperature vs. reflux) affects side reactions.

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Purity (%)Key ConditionsReference
Ultrasonic irradiation95>98Ethanol:H₂O (1:1), 25°C
Conventional heating7892DMF, 80°C, 12h
Flow chemistry8595Continuous reactor, 60°C

What spectroscopic methods are employed to characterize this compound, and how are key functional groups identified?

Q. Basic

  • ¹H/¹³C NMR :
    • Ester carbonyl (δ ~160-165 ppm in ¹³C NMR).
    • Pyrazolo-pyrimidine protons (δ 7.5-9.0 ppm in ¹H NMR, aromatic region) .
    • Amino group (δ ~6.5 ppm, broad singlet in DMSO-d₆) .
  • IR Spectroscopy :
    • Ester C=O stretch at ~1700 cm⁻¹.
    • N-H bending (amine) at ~1600 cm⁻¹ .
  • X-ray Crystallography : Confirms planarity of the heterocyclic core and hydrogen-bonding patterns (e.g., Co(II) complexes ).

How does the amino group at the 6-position influence the reactivity and biological activity compared to cyano or methyl-substituted analogs?

Q. Advanced

  • Reactivity :
    • The amino group acts as a nucleophile, enabling regioselective alkylation or acylation (vs. cyano’s electrophilic behavior) .
    • Enhanced solubility in polar solvents due to hydrogen-bonding capacity.
  • Biological Activity :
    • In Aurora kinase inhibitors, the amino group forms critical hydrogen bonds with ATP-binding pockets, improving inhibitory potency (IC₅₀ < 100 nM) .
    • Methyl or cyano substitutions reduce affinity due to steric hindrance or lack of polar interactions .

Q. Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives

Substituent (Position 6)Aurora Kinase Inhibition (IC₅₀)Solubility (mg/mL)
-NH₂85 nM12.4
-CN420 nM3.1
-CH₃650 nM5.8

What strategies are effective in resolving contradictions in reported synthetic yields for derivatives of this compound?

Q. Advanced

  • Contradiction Analysis :
    • Discrepancies arise from solvent purity (DMF vs. ethanol), catalyst loading (KHSO₄ vs. NaHCO₃), and reaction monitoring (TLC vs. HPLC).
  • Mitigation Strategies :
    • Standardize reaction conditions (e.g., ultrasonic protocols reduce variability ).
    • Use high-purity starting materials (≥99% enaminones reduce side products) .
    • Employ kinetic studies to identify rate-limiting steps (e.g., cyclization vs. ester hydrolysis) .

What is the structural basis for the Aurora kinase inhibitory activity of this compound derivatives?

Q. Advanced

  • Mechanistic Insights :
    • The planar pyrazolo-pyrimidine core mimics the purine ring of ATP, competing for the kinase active site .
    • Molecular docking shows the 6-amino group forms hydrogen bonds with Glu211 and Lys162 residues, critical for binding .
  • Experimental Validation :
    • X-ray co-crystallography of inhibitor-kinase complexes confirms binding mode .
    • Mutagenesis studies (e.g., Glu211Ala) reduce inhibitory efficacy by >50% .

How do crystallographic studies inform the design of pyrazolo[1,5-a]pyrimidine-based coordination complexes?

Q. Advanced

  • Structural Features :
    • The carboxylate group at position 3 and pyrimidine N-atoms act as bidentate ligands for metal ions (e.g., Co(II), Cu(II)) .
    • Coordination geometry (octahedral vs. tetrahedral) depends on solvent and counterions .
  • Applications :
    • Catalysis: Co(II) complexes show activity in oxidation reactions .
    • Materials Science: Luminescent properties linked to π-π stacking of aromatic cores .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

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